2-Chloro-1-fluoro-4-methylsulfonylbenzene
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Overview
Description
2-Chloro-1-fluoro-4-methylsulfonylbenzene is a chemical compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClFO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis of Key Intermediates
2-Chloro-1-fluoro-4-methylsulfonylbenzene has been utilized in the synthesis of key intermediates for various applications. For instance, it is involved in the preparation of pesticides, such as herbicidal j7uthiacet-methyl. The compound has shown utility in the synthesis of other intermediates through processes like chlorosulfonation and the Schiemann reaction, which are integral in the production of certain chemicals (Xiao-hua Du et al., 2005).
Drug Synthesis
In the field of drug synthesis, this compound is used for functionalizing molecules like 2-Fluoro-4-methylpyridine. This process is significant for developing novel alkylating agents and has been applied to produce cognition-enhancing drug candidates, demonstrating its importance in pharmaceutical research (J. Pesti et al., 2000).
Herbicide Development
The introduction of fluorine atoms into certain compounds, like 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil), significantly alters their herbicidal properties. This compound plays a role in these modifications, contributing to the development of more effective herbicides with improved selectivity and broad-leaf activity (G. Hamprecht et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-fluoro-4-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUXXQFUEROZHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612624 |
Source
|
Record name | 2-Chloro-1-fluoro-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847148-17-8 |
Source
|
Record name | 2-Chloro-1-fluoro-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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